molecular formula C9H7NOS B6318683 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% CAS No. 1027262-47-0

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95%

Cat. No. B6318683
CAS RN: 1027262-47-0
M. Wt: 177.22 g/mol
InChI Key: LHJROEGZIJROJI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% (2-HTP) is an organic compound with a wide range of applications in organic synthesis. It is a colorless solid with a melting point of 105-106 °C and a boiling point of 215-216 °C. It is a versatile reagent, which is widely used in organic synthesis and can be used as a starting material for many pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is an important intermediate in the synthesis of a variety of organic compounds. It acts as an oxidizing agent in the oxidation of thiophenol and other organic compounds. The oxidation of thiophenol to 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% involves the oxidation of the thiophenol to an intermediate, which then undergoes further oxidation to form 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95%.
Biochemical and Physiological Effects
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is a versatile reagent and has many advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of applications in organic synthesis. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also a relatively toxic compound and must be handled with caution.

Future Directions

The potential applications of 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% are numerous and there are many future directions for research. These include the synthesis of new organic compounds, the development of new metal complexes, and the development of new polymers. Additionally, research into the biochemical and physiological effects of 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is ongoing, and further research is needed to better understand its potential therapeutic effects. Additionally, research into the development of safer and more efficient methods of synthesis is ongoing, and further research into this area is needed.

Synthesis Methods

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% can be prepared by a variety of methods, including the oxidation of thiophenol with sodium hypochlorite, the oxidation of thiophenol with hydrogen peroxide, and the oxidation of thiophenol with potassium permanganate. The oxidation of thiophenol with hydrogen peroxide is the most common method and involves the reaction of thiophenol with hydrogen peroxide in the presence of a catalyst, usually palladium chloride.

Scientific Research Applications

2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is widely used in scientific research and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of metal complexes, including copper and palladium complexes. Additionally, it has been used in the synthesis of a variety of polymers, including polythiophenes and polythiophenol-based polymers.

properties

IUPAC Name

3-thiophen-3-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJROEGZIJROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437447
Record name 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027262-47-0
Record name 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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